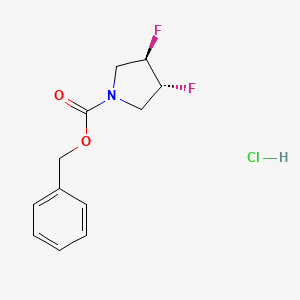

(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride

Vue d'ensemble

Description

(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with two fluorine atoms and a benzyl carbamate (Cbz) protecting group. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Fluorination: Introduction of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. This step often employs reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection: The amino group is protected using benzyl chloroformate (Cbz-Cl) to form the N-Cbz derivative.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The Cbz protecting group can be removed by hydrogenolysis or acidic hydrolysis.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

Hydrolysis: Catalysts like palladium on carbon (Pd/C) for hydrogenolysis or trifluoroacetic acid (TFA) for acidic hydrolysis.

Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Products vary depending on the nucleophile used.

Hydrolysis: The primary amine is obtained after removal of the Cbz group.

Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

- Drug Development : The compound is explored for its potential as a precursor in the synthesis of antiviral and anticancer agents. The fluorinated structure contributes to improved binding affinity and selectivity towards specific enzymes or receptors, which is critical in designing effective therapeutics.

- Enzyme Inhibition : Studies have indicated that (3R,4R)-N-Cbz-3,4-difluoropyrrolidine can act as an enzyme inhibitor. For instance, it has been investigated for its role in inhibiting proteases involved in viral replication pathways .

Organic Synthesis

- Building Block : This compound serves as a versatile building block in the synthesis of complex organic molecules. Its chiral nature allows for the creation of various stereoisomers that are essential in pharmaceutical applications.

- Chiral Auxiliary : It is utilized as a chiral auxiliary in asymmetric synthesis processes. The unique properties of the difluorinated pyrrolidine enhance the efficiency of these reactions .

Biological Research

- Biochemical Assays : The compound is studied for its interactions with biomolecules, making it useful in biochemical assays to understand enzyme mechanisms or receptor-ligand interactions .

- Structural Biology : Its conformational properties have implications in structural biology, particularly in understanding how fluorination affects molecular geometry and dynamics .

Case Studies

- Antiviral Agent Development : Research conducted on (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride has shown promising results in developing inhibitors for viral enzymes. A study demonstrated that modifications to the difluoropyrrolidine scaffold significantly enhanced antiviral activity against specific viral strains .

- Synthesis of Fluorinated Prolines : A detailed synthesis route was developed for producing various difluorinated proline derivatives using (3R,4R)-N-Cbz-3,4-difluoropyrrolidine as a starting material. This research highlighted the compound's utility in generating biologically relevant proline analogs with distinct conformational properties .

Mécanisme D'action

The mechanism of action of (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The fluorine atoms enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A related compound with hydroxyl groups instead of fluorine atoms.

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Another chiral compound used in pharmaceutical synthesis.

Uniqueness

(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable tool in various research fields.

Activité Biologique

(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride is a fluorinated derivative of pyrrolidine that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, conformational characteristics, and biological implications based on recent studies.

Molecular Characteristics

- Molecular Formula : C12H14ClF2NO2

- Molecular Weight : 267.751 g/mol

- CAS Number : 682359-79-1

- Density : 1.2 g/cm³

- Boiling Point : Approximately 343.5 °C

- Flash Point : 161.5 °C

2. Synthesis and Conformational Analysis

The synthesis of this compound involves several steps, including the selective introduction of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. The conformational properties are influenced by these substitutions, which affect the ring pucker and cis/trans isomerization rates.

A study detailed the synthesis of this compound alongside other diastereoisomers, revealing that fluorination alters the conformational dynamics significantly compared to non-fluorinated counterparts. The presence of fluorine atoms increases the acidity of adjacent carboxylic groups while reducing basicity due to inductive effects on nitrogen lone pairs .

The biological activity of this compound is primarily attributed to its ability to modulate protein structures and interactions due to its unique conformational properties. The fluorinated proline derivatives have been shown to influence peptide bond configurations, which can affect protein folding and stability.

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Protein Folding : Research indicated that incorporating (3R,4R)-N-Cbz-3,4-difluoropyrrolidine into peptides can enhance stability against proteolytic degradation while maintaining bioactivity. This was particularly noted in peptide-based drug design where conformational rigidity is desired .

- Antimicrobial Activity : Preliminary investigations suggested potential antimicrobial properties; however, further studies are needed to quantify this activity and elucidate the mechanisms involved .

4. Comparative Analysis with Other Fluorinated Compounds

The following table summarizes key differences between this compound and other related fluorinated compounds:

| Compound Name | Molecular Formula | Biological Activity | Notable Properties |

|---|---|---|---|

| This compound | C12H14ClF2NO2 | Modulates protein structure | Increased acidity & reduced basicity |

| (3S,4S)-N-Cbz-3,4-difluoropyrrolidine | C12H14ClF2NO2 | Similar structural effects | Different cis/trans ratios |

| Monofluorinated Proline Derivatives | Varies | Variable depending on structure | Less impact on protein dynamics |

5. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry due to its unique structural characteristics and potential biological applications. Ongoing research is essential to fully understand its mechanisms of action and therapeutic potential.

Future studies should focus on:

- Detailed pharmacological profiling.

- Exploration of its role in peptide-based therapeutics.

- Investigation into its antimicrobial properties.

Propriétés

IUPAC Name |

benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2.ClH/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H/t10-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYSIOSCQHUBRG-NDXYWBNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.